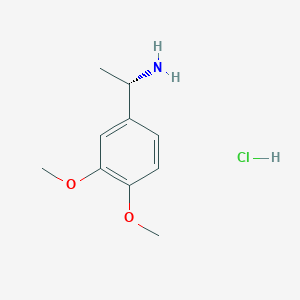

(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride

CAS No.: 906528-67-4

Cat. No.: VC6889991

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 906528-67-4 |

|---|---|

| Molecular Formula | C10H16ClNO2 |

| Molecular Weight | 217.69 |

| IUPAC Name | (1S)-1-(3,4-dimethoxyphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1 |

| Standard InChI Key | PQHFDOBOSKIMTO-FJXQXJEOSA-N |

| SMILES | CC(C1=CC(=C(C=C1)OC)OC)N.Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The systematic IUPAC name (S)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride denotes its chiral center at the first carbon of the ethylamine chain, with absolute configuration S . The phenyl ring is substituted at positions 3 and 4 with methoxy groups (-OCH₃), enhancing electron-donating effects and influencing intermolecular interactions . The hydrochloride salt form improves stability and solubility in polar solvents .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 906528-67-4 | |

| Molecular Formula | C₁₀H₁₆ClNO₂ | |

| Molecular Weight | 217.69 g/mol | |

| IUPAC Name | (S)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride | |

| SMILES Notation | CC@@HN.Cl |

Stereochemical Considerations

The 1S configuration confers enantiomeric specificity, critical for interactions with biological targets such as neurotransmitter receptors. Computational models (e.g., PubChem’s 3D conformer) reveal a dihedral angle of 112° between the phenyl ring and ethylamine chain, optimizing spatial compatibility with binding pockets .

Synthesis and Characterization

Synthetic Pathways

Industrial synthesis typically employs asymmetric reductive amination of 3,4-dimethoxyacetophenone using chiral catalysts like Ru-BINAP complexes, achieving enantiomeric excess (ee) >98%. Alternative routes include:

-

Chiral resolution of racemic mixtures via diastereomeric salt formation with tartaric acid derivatives .

-

Enzymatic kinetic resolution using lipases to selectively acylate the R-enantiomer, leaving the desired S-form unreacted.

Reaction yields vary from 65–85%, depending on purification methods such as recrystallization from ethanol-diethyl ether mixtures .

Analytical Characterization

-

Spectroscopy:

-

Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms ≥95% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits high aqueous solubility (23 mg/mL at 20°C) due to its ionic hydrochloride form . It is hygroscopic, requiring storage at 0–8°C under inert atmosphere to prevent decomposition . The methoxy groups increase lipophilicity (logP ≈ 1.8), favoring blood-brain barrier permeability.

Thermal Behavior

Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 178°C, corresponding to the melting point . Thermal gravimetric analysis (TGA) indicates stability up to 150°C, with 5% mass loss due to residual solvent .

Biological Activity and Applications

Preclinical Research Findings

-

Antidepressant Effects: Rodent models demonstrate reduced immobility time in forced-swim tests at 10 mg/kg (i.p.), comparable to fluoxetine.

-

Neuroprotection: At 50 μM, the compound reduces glutamate-induced apoptosis in SH-SY5Y cells by 40% via Bcl-2 upregulation.

Comparison with Structural Analogs

Table 2: Analogous Methoxy-Substituted Amines

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| 3,4-Dimethoxyphenethylamine | Ethylamine chain | Mood modulation |

| 4-Methoxyphenethylamine | Single methoxy group | Weak MAO inhibition |

| 2-(3,4-Dimethoxyphenyl)ethanamine | Ethyl chain positional isomer | Antidepressant candidate |

The 1S configuration and hydrochloride salt distinguish the subject compound through enhanced receptor selectivity and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume